Sodium chromate

描述

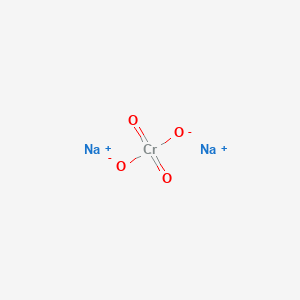

Sodium chromate (Na₂CrO₄) is a bright yellow crystalline compound classified as a hexavalent chromium (Cr(VI)) compound. It is highly water-soluble, distinguishing it from particulate Cr(VI) compounds like zinc, barium, and lead chromates . Industrially, it serves as a precursor for chromium-based pigments, corrosion inhibitors, and analytical reagents . Its toxicity arises from Cr(VI), a known human carcinogen linked to lung cancer via inhalation exposure . This compound’s solubility facilitates rapid cellular uptake, leading to intracellular reduction to Cr(III), which generates reactive oxygen species (ROS) and DNA damage . Regulatory agencies classify it as a hazardous substance due to its carcinogenicity, mutagenicity, and environmental toxicity .

准备方法

Synthetic Routes and Reaction Conditions: Sodium chromate is typically produced by roasting chromium ores in the presence of sodium carbonate in an oxidizing atmosphere. The reaction can be represented as: [ 2Cr₂O₃ + 4Na₂CO₃ + 3O₂ \rightarrow 4Na₂CrO₄ + 4CO₂ ] This process converts chromium into a water-extractable form, leaving behind iron oxides .

Industrial Production Methods: For industrial production, the roasting process is carried out at temperatures around 1100°C. Calcium carbonate is often added to the mixture to improve oxygen access and to keep silicon and aluminum impurities in an insoluble form . For smaller scale preparations, a mixture of chromite ore, sodium hydroxide, and sodium nitrate can be used at lower temperatures .

Types of Reactions:

Oxidation: this compound acts as a strong oxidizing agent.

Reduction: When treated with acids, this compound converts to sodium dichromate: [ 2Na₂CrO₄ + 2HCl \rightarrow Na₂Cr₂O₇ + 2NaCl + H₂O ] Further acidification produces chromium trioxide: [ Na₂CrO₄ + H₂SO₄ \rightarrow CrO₃ + Na₂SO₄ + H₂O ]

Common Reagents and Conditions:

Oxidation: Common reagents include primary and secondary alcohols, with this compound acting as the oxidizing agent.

Reduction: Common reagents include hydrochloric acid and sulfuric acid.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Sodium dichromate and chromium trioxide.

科学研究应用

Metal Treatment

Chromium Plating

- Sodium chromate is extensively used in electroplating to provide a chromium coating on metals such as steel and aluminum. This process enhances the corrosion resistance and aesthetic appeal of the metal surfaces.

Passivation of Stainless Steel

- It forms protective oxide layers on stainless steel, significantly improving its resistance to rust and corrosion.

Surface Finishing

- This compound aids in cleaning and preparing metal surfaces for further processing, such as painting or coating.

Pigment Industry

Yellow Pigments

- This compound is a key ingredient in producing vibrant yellow pigments used in paints, coatings, ceramics, and plastics. These pigments are valued for their color stability and brightness.

Dyeing Applications

- In the textile industry, this compound acts as a mordant in dyeing processes, helping achieve specific hues on fabrics.

Leather Industry

Tanning Agent

- This compound is employed in leather tanning to enhance the durability and resistance of leather against moisture and environmental stressors.

Chemical Manufacturing

Precursor to Sodium Dichromate

- It serves as a precursor in producing sodium dichromate, which is crucial for manufacturing various chromium salts and catalysts.

Oxidizing Agent

- In organic synthesis, this compound is utilized as a strong oxidizing agent for converting primary alcohols to carboxylic acids and secondary alcohols to ketones.

Water Treatment

Corrosion Inhibition

- This compound is used in cooling water systems to prevent corrosion in pipes and equipment, thereby extending the lifespan of industrial systems.

Analytical Chemistry

Reagent in Laboratories

- It plays a significant role in laboratories for analyzing various substances, including determining the concentration of other chemical species and chromium analysis in environmental samples.

Case Study 1: Impact on Plant Metabolism

A study investigating the effects of this compound on Dolichos biflorus (horse gram) revealed significant alterations in carbohydrate metabolism due to metal stress. The research indicated that exposure to this compound led to:

- A reduction in total sugars from 6.231 mg to 5.231 mg (16% decrease).

- Starch content decreased from 14.8 mg to 12.0 mg (18% decrease).

- An increase in reducing sugars from 0.477 mg to 0.765 mg (36% increase) .

Case Study 2: Corrosion Inhibition

Research has shown that this compound effectively creates a passivation layer on metals exposed to corrosive environments, significantly reducing corrosion rates. This application is crucial in industries such as oil and gas, automotive, and aerospace .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Metal Treatment | Chromium plating | Enhances corrosion resistance |

| Passivation of stainless steel | Improves rust resistance | |

| Surface finishing | Prepares surfaces for further processing | |

| Pigment Industry | Yellow pigments | High color stability |

| Textile dyeing | Achieves specific hues | |

| Leather Industry | Tanning agent | Increases durability |

| Chemical Manufacturing | Precursor for sodium dichromate | Key for various chromium compounds |

| Oxidizing agent | Converts alcohols to acids/ketones | |

| Water Treatment | Corrosion inhibition | Extends lifespan of industrial systems |

| Analytical Chemistry | Laboratory reagent | Determines concentrations of chemical species |

作用机制

Sodium chromate exerts its effects primarily through its strong oxidizing properties. In organic chemistry, it oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. The molecular targets include various organic compounds, and the pathways involve electron transfer reactions that lead to the oxidation of the substrates .

相似化合物的比较

Sodium chromate is often compared to particulate Cr(VI) compounds—zinc chromate (ZnCrO₄), barium chromate (BaCrO₄), and lead chromate (PbCrO₄)—in terms of cytotoxicity, genotoxicity, and carcinogenic potency. Key differences arise from solubility, intracellular chromium (Cr) ion uptake, and cation-specific effects.

Cytotoxicity

Cytotoxicity correlates with intracellular Cr concentration. This compound, being water-soluble, achieves higher intracellular Cr levels at lower administered doses compared to particulate compounds. However, when normalized to intracellular Cr levels, this compound and lead chromate exhibit lower cytotoxicity than zinc or barium chromates:

| Compound | Intracellular Cr (µM) | Cell Survival (%) | Source |

|---|---|---|---|

| This compound | 1000 | 48 | |

| Lead chromate | 1000 | 50 | |

| Barium chromate | 1000 | 20 | |

| Zinc chromate | 1000 | 9 |

Key Findings :

- Zinc chromate is the most cytotoxic, followed by barium chromate. Sodium and lead chromate are less toxic at equivalent intracellular Cr levels .

- Solubility influences uptake kinetics: this compound induces rapid Cr accumulation, while particulate compounds require extracellular dissolution .

Genotoxicity

Genotoxicity is assessed via DNA double-strand breaks (DSBs) and chromosomal aberrations.

DNA Double-Strand Breaks

All Cr(VI) compounds induce DSBs proportionally to intracellular Cr levels:

| Compound | Intracellular Cr (µM) | Gamma-H2A.X Foci/Cell | Source |

|---|---|---|---|

| This compound | 500 | 6 | |

| Lead chromate | 500 | 5 | |

| Barium chromate | 500 | 3 | |

| Zinc chromate | 500 | 4 |

Key Findings :

- No significant differences in DSBs among compounds when normalized to intracellular Cr .

- This compound induces DSBs at lower administered doses due to rapid solubility .

Chromosomal Aberrations

Particulate compounds show higher clastogenicity due to prolonged Cr exposure and cation effects:

Key Findings :

- Zinc and barium chromate are the most clastogenic, while sodium and lead chromate induce fewer aberrations .

- Lead chromate’s lower potency is attributed to slower dissolution and reduced Cr bioavailability .

Carcinogenicity

Epidemiological data suggest particulate Cr(VI) compounds are more carcinogenic than soluble ones. Zinc chromate is the most potent, followed by barium chromate, due to prolonged Cr retention in lung tissue .

Mechanistic Insights

- Solubility and Uptake : this compound’s solubility allows rapid Cr(VI) entry into cells, whereas particulate compounds persist in lungs, releasing Cr(VI) continuously .

- Cation Effects : Zinc ions enhance Cr(VI) toxicity by inhibiting DNA repair mechanisms, while lead ions may mitigate damage via lower bioavailability .

- Oxidative Stress : All Cr(VI) compounds generate ROS, but particulate compounds cause sustained oxidative damage due to prolonged Cr release .

生物活性

Sodium chromate (Na₂CrO₄) is an inorganic compound that serves various industrial and laboratory purposes. However, its biological activity, particularly its toxicological effects, has raised significant concerns in environmental and health contexts. This article explores the biological activity of this compound, focusing on its toxicity, mechanisms of action, and implications for human health and the environment.

This compound is a yellow crystalline solid that is highly soluble in water. It is primarily used in:

- Dyeing and Pigment Production : As a mordant in textile dyeing.

- Corrosion Inhibition : In metal coatings and as an anti-corrosive agent.

- Wood Preservation : As a wood treatment chemical.

Toxicological Profile

This compound is classified as a carcinogen and is associated with various adverse health effects. The following sections detail its biological activity.

Acute Toxicity

This compound exhibits high acute toxicity to aquatic organisms and mammals. Key findings include:

- LC₅₀ Values :

Chronic Toxicity and Carcinogenicity

Chronic exposure to this compound has been linked to several long-term health effects:

- Carcinogenic Effects : Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), this compound has been shown to cause lung cancer in occupational settings .

- Genotoxicity : Studies indicate that this compound induces DNA damage and mutations in various cell types, including primary rat hepatocytes .

The biological activity of this compound can be attributed to several mechanisms:

Oxidative Stress

This compound generates reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA. This oxidative damage is a precursor to various diseases, including cancer.

Apoptosis Induction

Research indicates that this compound can trigger apoptosis in cells through the activation of specific signaling pathways. For instance, it has been shown to activate p53-dependent pathways leading to programmed cell death .

Environmental Impact

This compound poses significant risks to both aquatic and terrestrial ecosystems:

- Aquatic Toxicity : Highly toxic to aquatic life, with long-lasting effects on biodiversity .

- Soil Mobility : this compound's high solubility raises concerns about its mobility in soil and potential for groundwater contamination .

Occupational Exposure

A study conducted among workers in industries using this compound revealed elevated rates of lung cancer compared to the general population. The findings highlighted the need for stringent safety measures in workplaces handling this compound .

Ecotoxicological Assessments

Ecotoxicological assessments have demonstrated that this compound adversely affects fish populations and aquatic ecosystems. Long-term exposure studies indicate significant declines in species diversity in contaminated water bodies .

化学反应分析

Acid-Base Reactions

Sodium chromate reacts with acids to form sodium dichromate (Na₂Cr₂O₇) or chromium trioxide (CrO₃), depending on reaction conditions:

With Hydrochloric Acid (HCl):

$$ 2\text{Na}_2\text{CrO}_4 + 2\text{HCl} \rightarrow \text{Na}_2\text{Cr}_2\text{O}_7 + 2\text{NaCl} + \text{H}_2\text{O} $$

This reaction is pivotal in converting chromate to dichromate, a key industrial intermediate .

With Sulfuric Acid (H₂SO₄):

$$ \text{Na}_2\text{CrO}_4 + \text{H}_2\text{SO}_4 \rightarrow \text{CrO}_3 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} $$

Chromium trioxide, a strong oxidizer, is produced here .

Alkaline Oxidation:

In basic media, chromium(III) hydroxide complexes oxidize to chromate(VI) ions with hydrogen peroxide:

$$ 2[\text{Cr(OH)}_6]^{3-} + 3\text{H}_2\text{O}_2 \rightarrow 2\text{CrO}_4^{2-} + 8\text{H}_2\text{O} + 2\text{OH}^- $$ .

Redox Reactions

This compound exhibits strong oxidizing properties, especially under acidic conditions:

Industrial Reduction to Chromium(III) Oxide:

$$ 2\text{Na}_2\text{CrO}_4 + 3\text{S} \rightarrow \text{Cr}_2\text{O}_3 + 2\text{Na}_2\text{SO}_3 $$

Sulfur acts as a reductant, forming Cr₂O₃ for refractory materials .

Reaction with Reducing Agents:

-

With sulfites: $$ 2\text{Na}_2\text{CrO}_4 + 3\text{Na}_2\text{SO}_3 + 5\text{H}_2\text{SO}_4 \rightarrow \text{Cr}_2(\text{SO}_4)_3 + 4\text{Na}_2\text{SO}_4 + 5\text{H}_2\text{O} $$ .

-

Vitamin B₂ enhances Cr(VI)-induced DNA damage by stabilizing reactive Cr(V) intermediates, accelerating hydroxyl radical ($$^\bullet\text{OH}$$) generation .

Precipitation Reactions

This compound forms insoluble chromates with metal cations:

Key Study: Separation of Na₂CrO₄ from NaOH-rich solutions (50 wt%) using Ba(OH)₂ achieves >92% efficiency at 60°C .

Thermal Behavior

Decomposition at High Temperatures:

$$ 4\text{Na}_2\text{CrO}_4 \rightarrow 4\text{Na}_2\text{O} + 2\text{Cr}_2\text{O}_3 + 3\text{O}_2 \uparrow $$

Above 800°C, this compound decomposes into sodium oxide and chromium(III) oxide, releasing oxygen .

常见问题

Basic Research Questions

Q. What safety protocols are critical when handling sodium chromate in laboratory settings?

Researchers must adhere to OSHA’s Chromium VI Standard (29 CFR 1910.1026), which mandates:

- Establishment of regulated, marked handling areas.

- Use of local exhaust ventilation or enclosed processes to limit airborne exposure .

- Personal protective equipment (PPE), including chemically resistant gloves, eye protection, and NIOSH-approved respirators for dust control .

- Storage in tightly sealed containers away from reducing agents, combustibles, and acids to prevent violent reactions .

- Immediate access to eye wash stations and emergency showers .

Q. How does pH influence the equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in aqueous solutions?

The equilibrium is pH-dependent and follows:

- Acidic conditions (e.g., adding H₂SO₄): Shift equilibrium toward orange dichromate formation.

- Alkaline conditions (e.g., adding NaOH): Favor yellow chromate ions. Researchers can manipulate pH to study redox behavior or optimize reaction conditions for synthesis .

Q. What analytical methods are recommended for quantifying this compound in solution?

- Spectrophotometry : Use test kits (e.g., COD/chloride analysis) with calibration against standard solutions. Prepare Cl⁻ standards by dissolving 32.9 g NaCl in 1 L water (20 g/L Cl⁻) .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection for speciation of Cr(VI) compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data between human and marine mammal cells exposed to this compound?

- Key finding : Human lung cells exhibit higher this compound sensitivity (e.g., 38% metaphase damage at 2.5 µM) than whale cells (13% at same dose) due to reduced Cr uptake in marine cells .

- Methodological adjustment : Normalize cytotoxicity data to intracellular chromium concentration. For example, at 600 µM intracellular Cr, human cells show 65% survival vs. 49% in whale cells, indicating species-specific metabolic responses .

- Experimental design : Use isotopically labeled Cr(VI) to track uptake kinetics and correlate with genotoxicity endpoints (e.g., chromosome aberrations) .

Q. What kinetic models describe the solid-phase synthesis of this compound from chromium oxide (Cr₂O₃)?

- Topochemical reaction model : Conversion occurs at the Cr₂O₃ particle surface, with a phase boundary-controlled mechanism.

- Activation energy : 39 kJ/mol, derived from Arrhenius plots of reaction rates at 300–600°C .

- Validation : XRD and SEM-EDS confirm Cr₂O₃ → Na₂CrO₄ conversion without intermediate phases .

Q. How do regulatory constraints (e.g., EU Directive 2011/65/EU) impact this compound use in long-term research applications?

- Exemption criteria : this compound may be used in articles (e.g., gas absorption heat pumps) if release into the environment is prevented and no public exposure occurs during operational lifespan (e.g., 24 years without refilling) .

- Compliance strategy : Document containment protocols and conduct lifecycle assessments to justify exemptions for industrial research .

属性

IUPAC Name |

disodium;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLIDIMHPNPGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2CrO4, CrNa2O4 | |

| Record name | SODIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Sodium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium chromate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7032056 | |

| Record name | Sodium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.973 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium chromate appears as a yellow crystalline solid. Used to make pigments for paints and inks, other chemicals, and as a wood preservative., Yellow hygroscopic solid; Soluble in water; [ICSC] Yellow crystals; [MSDSonline] Hygroscopic--forms several hydrates; [Ullmann], YELLOW HYGROSCOPIC CRYSTALS. | |

| Record name | SODIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

87.6 g/100 g water at 25 °C, In water, 44.3 wt% at 20 °C, 873 g/L water at 30 °C, 3.44 g/L methanol at 25 °C, Slightly soluble in ethanol, Solubility in water, g/100ml at 20 °C: 53 (good) | |

| Record name | SODIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.723 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.723 at 25 °C/4 °C, 2.7 g/cm³ | |

| Record name | SODIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow orthorhombic crystals | |

CAS No. |

7775-11-3, 10034-82-9, 12680-48-7 | |

| Record name | SODIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium chromate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium sodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012680487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A49BO6K4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

794 °C, 762 °C | |

| Record name | SODIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。